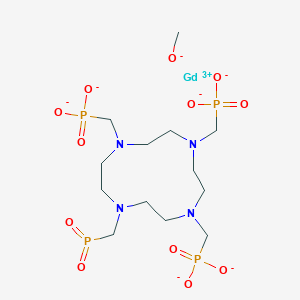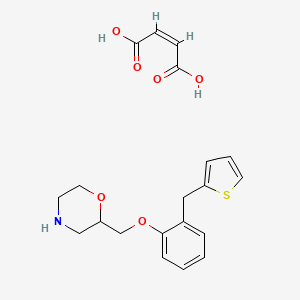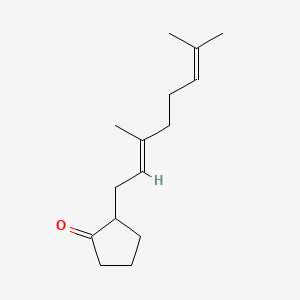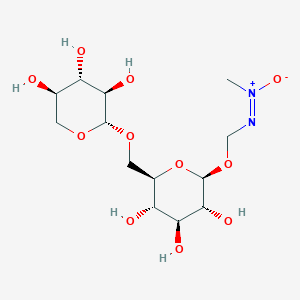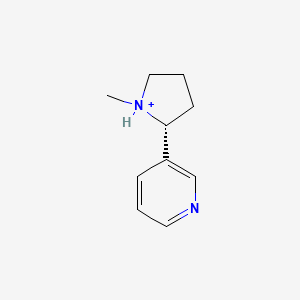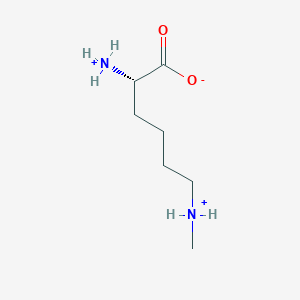
(2S)-2-ammonio-6-(methylammonio)hexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N(6)-methyl-L-lysinium(1+) is an alpha-amino-acid cation that is the conjugate base of N(6)-methyl-L-lysine, arising from protonation of the two amino groups and deprotonation of the carboxylic acid; major species at pH 7.3. It is a conjugate acid of a N(6)-methyl-L-lysine.
Scientific Research Applications
Protein Cross-linking
(2S)-2-ammonio-6-(methylammonio)hexanoate plays a significant role in the Maillard reaction, which is a process involving the cross-linking of proteins by reducing sugars. This compound has been identified and quantified in glyoxal/methylglyoxal-bovine serum albumin (BSA) incubations, and its role in protein cross-linking in vivo and in foodstuffs is emphasized. This understanding is critical for exploring the molecular basis of various biological processes and food chemistry (Lederer & Klaiber, 1999).
Allosteric Modulation
In a study on muscarinic allosteric modulators, compounds related to (2S)-2-ammonio-6-(methylammonio)hexanoate have been investigated for their effects on ligand binding to muscarinic M(2) acetylcholine receptors. This research provides insights into the molecular interactions between allosteric modulators and neurotransmitter receptors, which is essential for the development of novel therapeutic agents (Raasch et al., 2002).
Organic Synthesis
This compound has been used in organic chemistry, particularly in the Swern oxidation process. A study utilized 6-(methylsulfinyl)hexanoic acid, a related compound, to convert alcohols to aldehydes or ketones. Such chemical reactions are fundamental in the synthesis of various organic compounds, including pharmaceuticals and industrial chemicals (Liu & Vederas, 1996).
properties
Product Name |
(2S)-2-ammonio-6-(methylammonio)hexanoate |
|---|---|
Molecular Formula |
C7H17N2O2+ |
Molecular Weight |
161.22 g/mol |
IUPAC Name |
(2S)-2-azaniumyl-6-(methylazaniumyl)hexanoate |
InChI |
InChI=1S/C7H16N2O2/c1-9-5-3-2-4-6(8)7(10)11/h6,9H,2-5,8H2,1H3,(H,10,11)/p+1/t6-/m0/s1 |
InChI Key |
PQNASZJZHFPQLE-LURJTMIESA-O |
Isomeric SMILES |
C[NH2+]CCCC[C@@H](C(=O)[O-])[NH3+] |
SMILES |
C[NH2+]CCCCC(C(=O)[O-])[NH3+] |
Canonical SMILES |
C[NH2+]CCCCC(C(=O)[O-])[NH3+] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



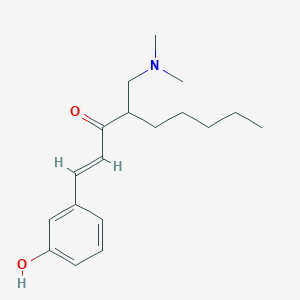
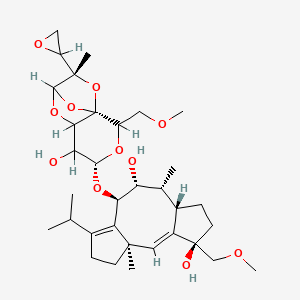

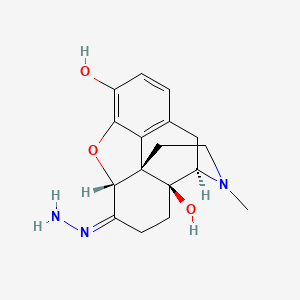
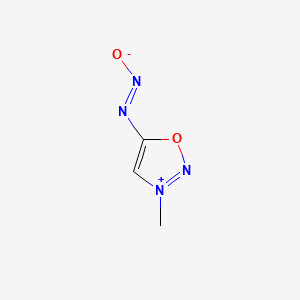
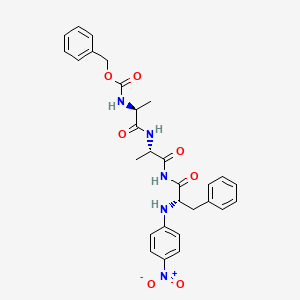
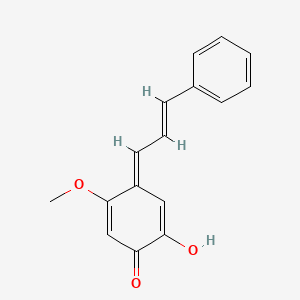
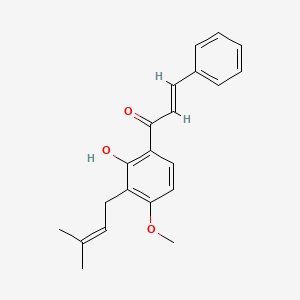
![1-[(2S,3R)-3-(3,4-dichlorophenyl)-2-bicyclo[2.2.2]octanyl]-N,N-dimethylmethanamine](/img/structure/B1237432.png)
